molecular formula C23H24FN5OS B2377372 N-(3-fluorophenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1206985-18-3

N-(3-fluorophenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2377372
CAS No.: 1206985-18-3
M. Wt: 437.54
InChI Key: ZHELMVZERCTIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a pyridazine core linked to a 3-fluorophenyl acetamide group via a sulfanyl bridge and a 3-methylphenylpiperazine moiety. While direct studies on this specific molecule are limited, its structure suggests potential as a key scaffold for investigating kinase inhibition pathways. Research into structurally related N-(fluorophenyl)acetamide and pyridazine-based compounds has demonstrated potent and selective inhibitory activity against critical kinases, such as Aurora kinase B, which plays a vital role in cell cycle regulation and is a promising target in cancer therapy . The inclusion of the piperazine group is a common strategy in drug design to optimize physicochemical properties and enhance binding affinity to biological targets. This reagent is strictly intended for non-clinical, in vitro research applications to help scientists explore new therapeutic avenues, understand signaling pathways, and elucidate structure-activity relationships (SAR). It is supplied as a high-purity compound for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5OS/c1-17-4-2-7-20(14-17)28-10-12-29(13-11-28)21-8-9-23(27-26-21)31-16-22(30)25-19-6-3-5-18(24)15-19/h2-9,14-15H,10-13,16H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHELMVZERCTIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.

    Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a nucleophilic aromatic substitution reaction.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO~4~) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Reagents such as bromine (Br~2~) or nitric acid (HNO~3~) can be used under acidic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Materials Science: It can be used in the synthesis of novel polymers or materials with unique properties.

    Biology: It may be used as a probe to study biological pathways and interactions.

    Industry: It can be utilized in the development of new catalysts or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules from the evidence, focusing on substituents, heterocyclic cores, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound ID/Name Molecular Formula Key Substituents/Features Notable Properties/Inferences Reference
N-(3-fluorophenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide C23H23FN6OS (inferred) Pyridazine core, 3-methylphenyl-piperazine, 3-fluorophenyl-acetamide, sulfanyl linkage Enhanced π-π stacking (pyridazine), moderate lipophilicity (3-FPh), potential CNS activity (piperazine) N/A
5k () C30H30N6O2S Pyridine core, 4-methoxybenzyl-piperazine, phenyl-imidazothiazole-acetamide High yield (78%), lower lipophilicity (OCH3), possible CYP450 interactions (methoxy)
5m () C29H27FN6OS Pyridine core, 4-fluorobenzyl-piperazine, phenyl-imidazothiazole-acetamide Moderate lipophilicity (F), improved metabolic stability (fluorine)
9a () C27H23F3N6O2 Pyridine core, trifluoromethylbenzoyl-piperazine, acetamide High electronegativity (CF3), potential enhanced target binding but higher metabolic liability
Compound 1 () Not provided Thiadiazole core, toluidino group, sulfanyl-acetamide Thiadiazole may confer rigidity; reduced aromaticity compared to pyridazine
PPZ1 () C18H18ClFN2O Piperazine-linked 5-chloro-2-methylphenyl and 3-fluorophenyl groups TRPC6 activation with cross-reactivity (TRPC3/7); chloro substituent increases steric hindrance

Key Structural and Functional Insights

Core Heterocycles: Pyridazine vs. Pyridine/Thiadiazole: The target’s pyridazine core (two adjacent N atoms) offers distinct electronic and stacking properties compared to pyridine (one N) in 5k/5m or thiadiazole (N/S) in . Pyridazine’s electron-deficient nature may enhance binding to aromatic residues in enzymes or receptors . Sulfanyl vs. Sulfonamide/Sulfonyl: The sulfanyl (-S-) linkage in the target contrasts with sulfonamide (-SO2NH-) groups in .

Substituent Effects: 3-Fluorophenyl vs. 4-Methoxybenzyl/4-Fluorobenzyl: The 3-fluorophenyl group in the target introduces ortho/para electronic effects, whereas 4-substituted benzyl groups (e.g., 5k, 5m) provide para-directed bulk. Fluorine’s electronegativity may enhance metabolic stability compared to methoxy’s liability to demethylation .

Biological Implications :

  • TRPC Channel Modulation : PPZ1 () demonstrates that piperazine derivatives can modulate TRPC channels, but cross-reactivity is common. The target’s distinct acetamide-sulfanyl chain and pyridazine core may alter selectivity .
  • Enzyme Inhibition : Compounds in and show acetylcholinesterase (AChE) and lipoxygenase (LOX) inhibition. The target’s sulfanyl group could mimic sulfur-containing inhibitors (e.g., BPTES in ), though activity depends on substituent alignment .

Biological Activity

N-(3-fluorophenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into the biological activity of this compound, exploring its mechanism of action, synthesis, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name: N-(3-fluorophenyl)-2-[6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanylacetamide. Its molecular formula is C23H24FN5OSC_{23}H_{24}FN_5OS with a molecular weight of approximately 433.53 g/mol.

Synthesis

The synthesis of this compound involves a multi-step process, including:

  • Formation of the Piperazine Ring: Cyclization reaction using appropriate precursors.
  • Introduction of Functional Groups: Allylation, Friedel-Crafts alkylation, and nucleophilic aromatic substitution reactions are employed to introduce various functional groups.
  • Final Assembly: The carbamoyl group is introduced through a reaction with isocyanate derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor by binding to the active site of enzymes or modulating receptor signaling pathways. This mechanism is crucial for its potential therapeutic applications.

In Vitro Studies

Recent studies have evaluated the compound's activity against various biological targets:

  • Monoamine Oxidase Inhibition: Similar compounds have shown significant inhibition of monoamine oxidase (MAO) with IC50 values ranging from 1.57 to 4.19 µM, indicating potential use in treating neurodegenerative diseases like Alzheimer's .
CompoundIC50 (µM)Selectivity Index
T31.57120.8
T64.19107.4

Cytotoxicity and Safety Profile

Cytotoxicity studies using L929 fibroblast cells have demonstrated varying degrees of toxicity among related pyridazinone derivatives:

  • T3 exhibited complete cell death at higher concentrations (50 and 100 µM).
  • T6 showed no cytotoxic effects at any tested concentration, suggesting a favorable safety profile for further development .

Antipsychotic Activity

Research on similar piperazine derivatives has indicated potential antipsychotic properties. Compounds were evaluated in animal models for their interaction with serotonin (5-HT2A) and dopamine (D2) receptors, which are critical in the pathophysiology of schizophrenia:

CompoundActivity LevelReceptor Target
3hLowD2
4aModerate5-HT2A

These findings suggest that modifications in the structure can enhance receptor affinity and therapeutic efficacy .

Future Directions

Given the promising biological activities observed in related compounds, further research into this compound could focus on:

  • In Vivo Studies: To assess pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR): To optimize the compound's design for enhanced biological activity.

Q & A

Q. Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate connectivity (e.g., aromatic proton signals at δ 7.2–8.5 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in crystal lattices) .
    Purity Assurance :
  • HPLC with UV detection (purity ≥95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can synthetic yield be optimized while minimizing byproducts?

Q. Methodological Strategies :

  • Solvent Screening : Test polar (DMF, DMSO) vs. non-polar (toluene) solvents for coupling steps; DMF improves solubility but may increase side reactions .
  • Catalyst Optimization : Use Pd-based catalysts (e.g., Pd₂(dba)₃) with sterically hindered ligands (e.g., DavePhos) to enhance cross-coupling efficiency .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, stoichiometry) impacting yield .
    Case Study :
  • A 20% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in sulfanyl coupling, reducing base-induced degradation .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Root Causes :

  • Variability in assay conditions (e.g., cell lines, incubation times).
  • Impurity-driven false positives/negatives.
    Resolution Strategies :
  • Standardized Assays : Replicate studies using WHO-recommended cell lines (e.g., HEK-293 for receptor binding) and IC50/EC50 dose-response curves .
  • Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with SPR-based binding affinity measurements (KD values) .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify outliers .

Advanced: What experimental designs elucidate target receptor interactions?

Q. Integrated Approaches :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 7XYZ) to predict binding poses at piperazine-associated GPCRs .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) for SAR studies .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
    Case Example :
  • A 2024 study identified µ-opioid receptor partial agonism (Ki = 12 nM) via competitive displacement assays using [³H]-DAMGO .

Advanced: How to address stability issues in aqueous buffers?

Q. Degradation Pathways :

  • Hydrolysis of the sulfanyl group at pH > 7.0.
  • Oxidative decomposition of the fluorophenyl moiety.
    Mitigation Strategies :
  • Accelerated Stability Testing : Use HPLC-MS to identify degradation products after storage at 40°C/75% RH for 4 weeks .
  • Formulation Optimization : Incorporate antioxidants (e.g., ascorbic acid) and buffering agents (citrate, pH 5.0) .
  • Lyophilization : Improve shelf life by lyophilizing in trehalose-based matrices .

Advanced: What computational tools predict metabolic pathways?

Q. In Silico Platforms :

  • SwissADME : Predicts Phase I/II metabolism (e.g., CYP3A4-mediated N-dealkylation) .
  • Meteor Nexus : Flags toxicophores (e.g., reactive thiol metabolites) requiring structural masking .
    Validation :
  • Cross-check with in vitro microsomal assays (human liver microsomes + NADPH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.